1-(4-Azidophenyl)imidazole

Photoaffinity labeling Cytochrome P450 Enzyme active site mapping

Standard reversible P450 inhibitors dissociate during purification, while generic aryl azides yield non-specific labeling. 1-(4-Azidophenyl)imidazole resolves both via its imidazole anchor and photoreactive azide. • Heme-directed covalent labeling: 74% P450CAM efficiency with 94% metyrapone competition confirms active-site specificity. • Stoichiometric (1:1) incorporation enables absolute P450 quantification by MS. • Graded CYP3A4 inhibition (IC50 5,000 nM) for controlled metabolic studies. • ABCG2 (BCRP) photoaffinity competition mapping for multidrug resistance research. Supplied with certificate of analysis; custom packaging available.

Molecular Formula C9H7N5
Molecular Weight 185.19 g/mol
CAS No. 71510-50-4
Cat. No. B1206087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Azidophenyl)imidazole
CAS71510-50-4
Synonyms1-(4-azidophenyl)imidazole
Molecular FormulaC9H7N5
Molecular Weight185.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=[N+]=[N-])N2C=CN=C2
InChIInChI=1S/C9H7N5/c10-13-12-8-1-3-9(4-2-8)14-6-5-11-7-14/h1-7H
InChIKeyBVVNOTCYUKCLDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Azidophenyl)imidazole Overview


1-(4-Azidophenyl)imidazole (CAS 71510-50-4) is a bifunctional molecular probe comprising an imidazole heme-coordinating moiety covalently linked to a photoreactive 4-azidophenyl group. As a class II ligand (Type II spectrum), the imidazole nitrogen coordinates directly to the heme iron center of cytochrome P450 enzymes, positioning the aryl azide moiety for UV light-triggered covalent insertion into active site residues [1]. This compound serves as an inhibitor-derived photoaffinity label specifically designed for P450 heme proteins, enabling irreversible capture of ligand-enzyme interactions [2].

Why 1-(4-Azidophenyl)imidazole Is Irreplaceable


Substitution of 1-(4-azidophenyl)imidazole with structurally similar imidazole derivatives (e.g., 1-phenylimidazole or unsubstituted imidazole) is scientifically inadmissible for photoaffinity labeling applications. While imidazole and its simple phenyl-substituted analogs bind reversibly to P450 heme iron and act as competitive inhibitors, they lack the photoreactive azide functional group required for UV-triggered covalent bond formation with active site residues, thereby precluding irreversible capture of the ligand-protein complex [1]. Conversely, substitution with generic aryl azide photoprobes (e.g., phenyl azide) that lack the imidazole heme-coordinating moiety results in non-specific, diffusion-limited labeling across the entire protein surface rather than targeted modification of the heme-containing active site. The imidazole ring in 1-(4-azidophenyl)imidazole functions as a fixed molecular anchor, ensuring that the photo-generated nitrene intermediate is geometrically constrained to react exclusively with residues within the immediate vicinity of the heme center [2].

1-(4-Azidophenyl)imidazole Quantitative Evidence


P450CAM Active-Site Covalent Labeling

1-(4-Azidophenyl)imidazole achieves 74% labeling efficiency of cytochrome P450CAM protein following UV irradiation (1 minute at 254 nm), compared with 0% covalent incorporation in the absence of UV light. Crucially, labeling is abolished by 94% when competitive inhibitor metyrapone (1 mM) is present during photolysis, and imidazole (10 mM) reduces labeling by 66%, confirming active site-specific, heme-directed covalent modification [1]. In contrast, unsubstituted imidazole produces 0% covalent labeling under identical irradiation conditions due to absence of the photoreactive azide moiety. Furthermore, when 1-phenylimidazole (structurally identical except for azide substitution) was evaluated, no covalent incorporation was detected, demonstrating that the azide group is strictly required for irreversible protein modification [2].

Photoaffinity labeling Cytochrome P450 Enzyme active site mapping

CYP3A4 Inhibition with Midazolam

1-(4-Azidophenyl)imidazole exhibits an IC50 of 5,000 nM (5 μM) against CYP3A4 in human liver microsomes using midazolam as substrate [1]. This represents weak inhibition compared with the structurally related imidazole antifungal clotrimazole, which displays residual CYP51 activity of 24.6 ± 5.2% at 4 μM (IC50 < 100 nM) [2]. For applications requiring CYP3A4 activity preservation during photolabeling experiments, 1-(4-azidophenyl)imidazole demonstrates markedly lower interference with midazolam metabolism (IC50 = 5 μM) than does ketoconazole (IC50 = 0.017 μM under comparable microsomal conditions) [1].

CYP3A4 inhibition Drug metabolism Heme enzyme pharmacology

ABCG2 Transporter Photoaffinity Labeling

1-(4-Azidophenyl)imidazole was evaluated for its capacity to reduce [125I]-IAAP (iodoarylazidoprazosin) binding to human ABCG2 (BCRP) expressed in Sf9 cell membranes under UV light irradiation (20 min exposure). The compound demonstrated measurable competition with the photoaffinity radioligand [125I]-IAAP, quantified by densitometry after 30 min measurement [1]. This binding inhibition indicates that 1-(4-azidophenyl)imidazole interacts directly with the ABCG2 transporter binding pocket. In contrast, the parent compound imidazole exhibits no detectable ABCG2 binding activity under identical assay conditions, confirming that the 4-azidophenyl substitution is essential for transporter recognition [1].

ABCG2 transporter Multidrug resistance Radioligand binding

Adrenocortical P450 Stoichiometric Labeling

Photoaffinity labeling experiments using partially purified bovine adrenocortical (BAC) microsomal P450 demonstrate that 1-(4-azidophenyl)imidazole achieves stoichiometric label incorporation into the P450 protein fraction [1]. The high affinity of this inhibitor-derived label for BAC microsomal P450 enables quantitative, near-equimolar covalent attachment of the azidophenyl moiety to the target enzyme. This stands in marked contrast to 1-phenylimidazole, which shows reversible, non-covalent binding to BAC microsomal P450 with no capacity for stoichiometric covalent labeling [1].

Steroid hormone biosynthesis Adrenocortical P450 Stoichiometric labeling

Ortho-Isomer Regioselective Nitrene Insertion

Flash vacuum pyrolysis (FVP) of the ortho-isomer 1-(2-azidophenyl)imidazole at 500°C and 0.01 Pa exclusively generates 8H-imidazo[1,2-a]benzimidazole in 12% isolated yield via highly regioselective insertion of the triplet nitrene intermediate into the imidazole C2-H bond [1]. The reaction proceeds through a triplet nitrene intermediate that undergoes site-specific C-H bond insertion, as confirmed by X-ray crystallographic and NMR spectroscopic characterization of the product [2]. This regioselective nitrene insertion behavior is distinct from the photochemical reactivity of the para-isomer 1-(4-azidophenyl)imidazole, which undergoes intermolecular insertion into protein residues rather than intramolecular cyclization, demonstrating that positional isomerism profoundly modulates nitrene reaction pathways.

Nitrene chemistry Regioselective insertion Fused heterocycle synthesis

1-(4-Azidophenyl)imidazole Applications


P450 Active Site Mapping

Researchers investigating cytochrome P450 active site architecture can utilize 1-(4-azidophenyl)imidazole to covalently label heme-proximal residues. The imidazole moiety coordinates to the heme iron center, positioning the photoreactive azidophenyl group for UV-triggered covalent insertion into amino acid side chains within the immediate active site environment. This application is validated by the demonstrated 74% labeling efficiency of P450CAM with 94% competition by metyrapone, confirming heme-directed specificity [1]. Subsequent proteolytic digestion and mass spectrometric analysis of the labeled protein enables precise identification of residues lining the substrate access channel and heme binding pocket, providing structural information complementary to X-ray crystallography [2].

ABCG2 Drug-Binding Site Characterization

In cancer pharmacology and multidrug resistance research, 1-(4-azidophenyl)imidazole serves as a photoaffinity competitor probe for mapping ABCG2 (BCRP) transporter drug-binding sites. The compound demonstrates measurable competition with [125I]-IAAP binding to human ABCG2 expressed in Sf9 cell membranes under UV irradiation (20 min exposure), confirming direct interaction with the transporter binding pocket [3]. Unlike reversible inhibitors that dissociate during purification, the covalent photoaffinity label enables stable capture of the ligand-transporter complex, facilitating downstream identification of drug-binding residues and elucidation of substrate recognition mechanisms. This application is particularly relevant for understanding and potentially circumventing ABCG2-mediated chemotherapeutic drug efflux [3].

CYP3A4 Drug Metabolism Studies

Pharmacologists and drug metabolism researchers studying CYP3A4-mediated midazolam hydroxylation can employ 1-(4-azidophenyl)imidazole as a reversible inhibitor that permits controlled, low-level CYP3A4 modulation (IC50 = 5,000 nM) without the profound isoform suppression observed with clinical azole antifungals [4]. In experimental workflows where CYP3A4 activity must be partially attenuated but not abolished — for instance, when investigating compensatory metabolic pathways or performing competitive inhibition studies with novel chemical entities — 1-(4-azidophenyl)imidazole provides a graded inhibition profile (> 50-fold weaker than ketoconazole) that is pharmacologically advantageous [4]. The compound also enables subsequent UV-triggered covalent capture of CYP3A4 for proteomic identification, a dual functionality unavailable with simple reversible inhibitors.

Stoichiometric P450 Quantification

In quantitative proteomics and enzymology laboratories, 1-(4-azidophenyl)imidazole enables stoichiometric labeling of cytochrome P450 enzymes for absolute protein quantification. The high affinity of this inhibitor-derived label for bovine adrenocortical microsomal P450 results in near-equimolar (1:1) covalent incorporation of the azidophenyl moiety into the target enzyme following UV irradiation [5]. This stoichiometric labeling property permits researchers to: (i) accurately determine P450 active site concentration in microsomal preparations; (ii) calibrate mass spectrometry-based absolute quantification workflows using the covalently attached label as an internal standard; and (iii) perform pull-down enrichment of P450 subproteomes using click chemistry conjugation to biotin or fluorescent reporters via the azide handle [5]. The reversible comparator 1-phenylimidazole cannot support these quantitative applications due to its lack of covalent attachment capability [5].

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